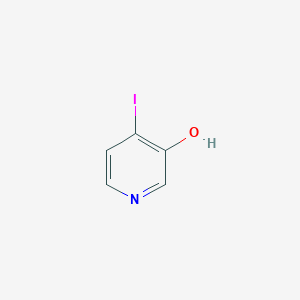

4-Iodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKFQSXPNVJVXTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626299 | |

| Record name | 4-Iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-20-7 | |

| Record name | 4-Iodopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodopyridin-3-ol: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, 4-Iodopyridin-3-ol is a heterocyclic building block of significant interest. Its unique structural features, combining a pyridine ring with a hydroxyl group and a strategically placed iodine atom, make it a versatile precursor in the synthesis of complex molecules with potential therapeutic applications, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of this compound.

Core Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | PubChem[2] |

| Molecular Weight | 221.00 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 4-Iodo-3-hydroxypyridine, 3-Hydroxy-4-iodopyridine | PubChem[2] |

| CAS Number | 188057-20-7 | Chemsrc[1] |

| Canonical SMILES | C1=CN=CC(=C1I)O | PubChem[2] |

| InChI Key | HKFQSXPNVJVXTO-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 (Computed) | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Note: Experimental data for melting point, boiling point, pKa, and solubility are not consistently reported in publicly accessible databases. The provided XLogP3 is a computed value indicating its relative lipophilicity.

Chemical Structure and Reactivity

The structure of this compound is foundational to its chemical behavior and utility in synthesis. The pyridine ring is an electron-deficient aromatic system. The hydroxyl group at the 3-position is a weak acid and can act as a hydrogen bond donor. The iodine atom at the 4-position is the key to its synthetic versatility, serving as an excellent leaving group in various cross-coupling reactions.

The primary mode of reactivity for this compound in synthetic chemistry is through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst. This allows for regioselective functionalization at the 4-position of the pyridine ring.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, general methodologies for the iodination of pyridinols can be adapted. One potential synthetic route involves the direct iodination of 3-hydroxypyridine. Another approach could be the diazotization of 4-amino-3-hydroxypyridine followed by a Sandmeyer-type reaction with an iodide salt.

A patented method for the synthesis of a related compound, 3,5-diiodo-4-hydroxypyridine, utilizes 4-hydroxypyridine as the starting material.[3] In this process, a mixture of sodium chlorite and sodium hypochlorite is used to slowly oxidize sodium iodide to generate iodine in situ, which then reacts with the pyridine ring.[3] This suggests that a controlled mono-iodination of 3-hydroxypyridine could be a viable synthetic pathway.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Key Experimental Protocols: Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is a primary application of this compound in the synthesis of more complex molecules. The following is a generalized experimental protocol for the Suzuki coupling of an iodo-pyridine, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the iodo-pyridine (1.0 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equivalents).

-

Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80°C to 110°C.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then typically purified by column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

Substituted pyridines are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 3-hydroxypyridine moiety can form important hydrogen bonding interactions with the hinge region of the ATP-binding site of many kinases. The iodine at the 4-position allows for the introduction of various aryl and heteroaryl groups via cross-coupling reactions, enabling the exploration of the "back pocket" of the kinase active site to enhance potency and selectivity.

While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives have been investigated as inhibitors of various kinases, including c-Jun N-terminal kinases (JNKs).[4] JNKs are involved in cellular responses to stress and are implicated in neurodegenerative diseases, inflammation, and cancer.

Signaling Pathway Context: JNK Inhibition

The development of JNK inhibitors often involves creating molecules that can compete with ATP for binding to the kinase. The general strategy involves a heterocyclic core that mimics the adenine ring of ATP, with substituents that extend into other regions of the active site to confer potency and selectivity. Derivatives of this compound fit this design paradigm.

Caption: The role of JNK inhibitors derived from this compound in a simplified JNK signaling pathway.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its chemical structure, particularly the reactive iodine atom, allows for its facile incorporation into more complex molecular architectures through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. While there is a need for more comprehensive public data on its experimental physical properties, its utility as a scaffold for kinase inhibitors highlights its importance for researchers in the field. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutic agents targeting a range of diseases.

References

- 1. 4-Iodo-3-hydroxypyridine | CAS#:188057-20-7 | Chemsrc [chemsrc.com]

- 2. This compound | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents [patents.google.com]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Hydroxy-4-iodopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to 3-hydroxy-4-iodopyridine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the iodination of 4-methoxypyridine followed by demethylation of the resulting intermediate. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in its practical application.

Synthetic Strategy

The synthesis of 3-hydroxy-4-iodopyridine is accomplished through a two-step sequence. The first step involves the regioselective iodination of 4-methoxypyridine at the 3-position to yield 3-iodo-4-methoxypyridine. The subsequent step is the demethylation of this intermediate to afford the target compound, 3-hydroxy-4-iodopyridine.

Caption: Overall synthetic pathway for 3-hydroxy-4-iodopyridine.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-methoxypyridine

This procedure outlines the regioselective iodination of 4-methoxypyridine.[1]

Reaction Scheme:

References

An In-depth Technical Guide to 4-Iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodopyridin-3-ol is a halogenated pyridine derivative of significant interest in medicinal and synthetic chemistry. Its unique structural features, including a reactive iodine atom and a hydroxyl group on the pyridine ring, make it a valuable building block for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the key identifiers, physicochemical properties, and primary applications of this compound, with a focus on its role in synthetic methodologies relevant to drug discovery. While specific biological data for this compound is limited, this guide also explores the broader context of biological activities associated with substituted pyridines and outlines relevant experimental protocols for screening such compounds.

Chemical Identifiers and Properties

This compound is a well-characterized chemical entity. The primary identifiers and key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Core Identifiers for this compound

| Identifier | Value |

| CAS Number | 188057-20-7[1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | 4-Iodo-3-hydroxypyridine, 3-Hydroxy-4-iodopyridine[2] |

| Molecular Formula | C₅H₄INO[2] |

| Canonical SMILES | C1=CN=CC(=C1I)O[2] |

| InChI | InChI=1S/C5H4INO/c6-4-1-2-7-3-5(4)8/h1-3,8H[2] |

| InChIKey | HKFQSXPNVJVXTO-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 221.00 g/mol [2] |

| Monoisotopic Mass | 220.93376 Da[2] |

| XLogP3 | 1.1[2] |

| Polar Surface Area | 33.1 Ų[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

| Rotatable Bond Count | 0[2] |

Synthetic Applications and Methodologies

The primary utility of this compound lies in its role as a versatile synthetic intermediate.[1] The presence of a reactive iodine atom at the 4-position of the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings.[1] These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures and the synthesis of novel pharmaceutical candidates.[1]

Experimental Protocol: Suzuki Cross-Coupling Reaction

The following is a generalized experimental protocol for a Suzuki cross-coupling reaction using an aryl iodide, such as this compound, with a boronic acid.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, 3:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Biological Activity and Screening

While there is a lack of publicly available information on the specific biological activity of this compound, the broader class of substituted pyridine derivatives is known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[3] The nature and position of substituents on the pyridine ring heavily influence these activities.

Given the potential for biological activity, compounds derived from this compound would typically be subjected to a battery of in vitro screening assays to determine their pharmacological profile.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well microplate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Signaling Pathways

There are no specific signaling pathways that have been elucidated for this compound. However, given that many substituted pyridine derivatives exhibit anticancer properties, it is plausible that compounds synthesized from this scaffold could modulate key signaling pathways implicated in cancer, such as the MAPK/ERK or PI3K/Akt pathways. Further research would be required to investigate these potential mechanisms of action.

Conclusion

References

Physical and chemical properties of 4-Iodopyridin-3-ol

An In-depth Technical Guide to 4-Iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a reactive iodine atom at the 4-position and a hydroxyl group at the 3-position of the pyridine ring, provides a multifunctional scaffold for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its known physical and chemical properties, synthetic utility, and potential for biological applications. While specific experimental data for this compound is limited, this document consolidates available computed data and provides context based on structurally related molecules.

Physical and Chemical Properties

The following tables summarize the key identifiers and computed physicochemical properties for this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2] |

| Synonyms | 4-Iodo-3-hydroxypyridine, 3-Hydroxy-4-iodopyridine[2] |

| CAS Number | 188057-20-7[2] |

| Molecular Formula | C₅H₄INO[2] |

| SMILES | C1=CN=CC(=C1I)O[2] |

| InChIKey | HKFQSXPNVJVXTO-UHFFFAOYSA-N[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 221.00 g/mol | PubChem[2] |

| Exact Mass | 220.93376 Da | PubChem[2] |

| Monoisotopic Mass | 220.93376 Da | PubChem[2] |

| XLogP3 (Predicted) | 1.1 | PubChem[2] |

| Topological Polar Surface Area | 33.1 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Spectral Data (Predicted)

Table 3: Predicted Spectral Characteristics

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring. A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. |

| ¹³C NMR | Five distinct signals for the carbon atoms of the pyridine ring. The carbon bearing the iodine atom (C4) would be expected at a lower field, while the carbon attached to the hydroxyl group (C3) would be shifted downfield. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z ≈ 221. A prominent peak corresponding to the loss of iodine ([M-I]⁺) would also be expected. |

Chemical Synthesis and Reactivity

General Synthesis Strategy

A plausible synthetic route to this compound involves the direct iodination of 3-hydroxypyridine. This can be achieved using an iodinating agent in a suitable solvent. One potential method involves the use of N-Iodosuccinimide (NIS) as the iodine source.

Experimental Protocol: General Iodination of 3-Hydroxypyridine

-

Dissolution: Dissolve 3-hydroxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution portion-wise at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Caption: General workflow for the synthesis of this compound.

Reactivity in Cross-Coupling Reactions

This compound is a valuable intermediate for introducing the 3-hydroxypyridine moiety into larger molecules via palladium-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for reactions such as Suzuki, Sonogashira, and Stille couplings.[1]

Experimental Protocol: General Suzuki Coupling

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Caption: Reactivity of this compound in cross-coupling reactions.

Biological Activity

There is currently no specific published data on the biological activity of this compound. However, the substituted pyridine scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities.[3] Various derivatives have been investigated for their potential as:

-

Anticancer Agents: Pyridine-based compounds have shown efficacy against various cancer cell lines.[4]

-

Antimalarial Agents: Certain substituted pyridines have demonstrated significant in vivo and in vitro activity against malaria parasites.[5][6]

-

Neurotropic Agents: Pyridine derivatives have been studied for their effects on the central nervous system, including anticonvulsant and anxiolytic properties.[3]

The presence of the iodine atom and the hydroxyl group on the pyridine ring of this compound makes it a prime candidate for library synthesis in drug discovery programs aimed at identifying novel therapeutic agents.[1]

Caption: General workflow for biological screening of novel compounds.

Safety Information

While specific toxicity data is limited, based on GHS classifications for similar compounds, this compound should be handled with care.

Table 4: GHS Hazard Information

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed[2] |

| H312 | Harmful in contact with skin[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H332 | Harmful if inhaled[2] |

| H335 | May cause respiratory irritation[2] |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key utility lies in its application in palladium-catalyzed cross-coupling reactions, enabling the efficient incorporation of the 3-hydroxypyridine scaffold into more complex target molecules. Although its specific biological activities have not yet been reported, the prevalence of the substituted pyridine core in numerous pharmaceuticals suggests that derivatives of this compound hold significant potential for drug discovery and development programs. Further research into the experimental properties and biological screening of this compound and its derivatives is warranted.

References

- 1. This compound | High-Purity Reagent for Research [benchchem.com]

- 2. This compound | C5H4INO | CID 22503581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 5. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Spectroscopic Profile of 4-Iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

4-Iodopyridin-3-ol, with the molecular formula C₅H₄INO, is a heterocyclic compound featuring a pyridine ring substituted with an iodine atom at the 4-position and a hydroxyl group at the 3-position.[2] Its structure lends it to a variety of chemical transformations, making it a potentially valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₄INO | PubChem[2] |

| Molecular Weight | 221.00 g/mol | PubChem[2] |

| Exact Mass | 220.93376 Da | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 188057-20-7 | PubChem[2] |

Predicted Spectroscopic Data

In the absence of experimentally acquired spectra in publicly accessible databases, the following data has been generated using validated computational prediction models. These predictions serve as a reference for researchers seeking to identify or characterize this compound.

2.1. Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum of this compound in a standard deuterated solvent, such as DMSO-d₆, would be expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The hydroxyl proton would likely appear as a broad singlet, the chemical shift of which can be highly dependent on concentration and solvent.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | Doublet | 1 | H2 |

| ~7.4 | Doublet | 1 | H6 |

| ~7.2 | Doublet of Doublets | 1 | H5 |

| Variable (broad) | Singlet | 1 | OH |

2.2. Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atom bearing the iodine (C4) is expected to be significantly shifted to a lower field.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 | C3 |

| ~148 | C2 |

| ~145 | C6 |

| ~125 | C5 |

| ~95 | C4 |

2.3. Predicted Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

| m/z | Interpretation |

| 221 | [M]⁺ |

| 94 | [M - I]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound. Instrument parameters should be optimized for the specific sample and equipment used.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD; ~0.7 mL) in an NMR tube. 1H and 13C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For 1H NMR, a standard pulse sequence would be used, with a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse sequence would be employed, with a longer acquisition time and a greater number of scans due to the lower natural abundance of the 13C isotope.

3.2. Infrared (IR) Spectroscopy An IR spectrum could be obtained using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. For the KBr method, a small amount of the solid sample would be ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹, with a typical resolution of 4 cm⁻¹.

3.3. Mass Spectrometry (MS) Mass spectral data could be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Conceptual Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound like this compound. This serves as a logical guide for researchers in the field.

Caption: A flowchart illustrating the general stages of chemical synthesis, purification, characterization, and further application for a novel compound.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread, this technical guide provides valuable predicted data and standardized protocols to aid researchers in their work with this compound. The provided conceptual workflow offers a structured approach to the synthesis and characterization of new chemical entities, which is fundamental to advancing drug discovery and materials science. It is anticipated that as research involving this compound progresses, experimental data will become more readily available, further enriching our understanding of this compound's properties.

References

Potential Biological Activity of 4-Iodopyridin-3-ol Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 4-iodopyridin-3-ol derivatives is limited in publicly available scientific literature. This guide, therefore, extrapolates potential activities based on structurally related pyridin-3-ol and substituted pyridine derivatives. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this area.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 3-position and an iodine atom at the 4-position of the pyridine ring, as in this compound, offers a unique combination of electronic properties and synthetic handles that can be exploited for the development of novel therapeutic agents. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the iodine atom can serve as a versatile functional group for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate a diverse library of derivatives.

This technical guide explores the potential biological activities of this compound derivatives by examining the established activities of structurally similar compounds. The primary areas of focus will be anticancer and antibacterial activities, for which there is a substantial body of evidence for related pyridine-containing molecules.

Potential Anticancer Activity

Substituted pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Inhibition of Bcr-Abl Kinase

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Pyridin-3-yl pyrimidine derivatives have been identified as potent inhibitors of Bcr-Abl kinase.

Quantitative Data:

| Compound ID | Bcr-Abl Kinase IC50 (μM) | Reference |

| A2 | Data not available in abstract | [1][2] |

| A8 | Data not available in abstract | [1][2] |

| A9 | Data not available in abstract | [1][2] |

Note: While the abstracts mention potent activity, specific IC50 values are not provided. The full text of the cited articles would be required for this data.

Signaling Pathway:

The Bcr-Abl signaling pathway is a critical driver of CML. Inhibition of the Bcr-Abl kinase domain blocks downstream signaling cascades, leading to apoptosis of cancer cells.

Caption: Bcr-Abl Kinase Signaling Pathway and Inhibition.

Experimental Protocol: Bcr-Abl Kinase Assay

This protocol describes a general method for assaying Bcr-Abl kinase activity and its inhibition.[3][4][5][6][7]

Materials:

-

Recombinant c-Abl or Bcr-Abl kinase

-

K562 cell extract (as a source of Bcr-Abl)

-

GST-CrkL fusion protein (or other suitable substrate) immobilized on glutathione agarose beads

-

Kinase buffer (50 mM Tris-HCl [pH 7.5], 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Test compounds (e.g., pyridin-3-yl pyrimidine derivatives) dissolved in DMSO

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.5)

-

Elution buffer (10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-phosphotyrosine antibody

Procedure:

-

Reaction Setup: In a reaction tube, combine the kinase buffer, immobilized GST-CrkL substrate, and either recombinant Bcr-Abl kinase or K562 cell extract.

-

Inhibitor Addition: Add the test compound at various concentrations. Include a DMSO vehicle control.

-

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 10 μM.

-

Incubation: Incubate the reaction mixture for 1 hour at 30°C.

-

Washing: Wash the agarose beads twice with ice-cold wash buffer to remove unbound proteins and ATP.

-

Elution: Elute the GST-CrkL protein from the beads using the elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an anti-phosphotyrosine antibody to detect the level of substrate phosphorylation. The intensity of the phosphorylated band is inversely proportional to the inhibitory activity of the test compound.

Combretastatin-A4 Analogues

Pyridine-bridged analogues of combretastatin-A4 have been investigated for their potential as anticancer and anti-angiogenic agents.[8][9][10][11][12] These compounds are designed to mimic the cis-stilbene core of combretastatin-A4, which is a potent inhibitor of tubulin polymerization.

Quantitative Data: Antiproliferative Activity of Pyridine-Bridged Combretastatin Analogues

| Compound ID | MDA-MB-231 IC50 (μM) | HT-29 IC50 (μM) | A-549 IC50 (μM) | Reference |

| 4h | Data not available | Data not available | Data not available | [8][9][10] |

| 4s | Data not available | Data not available | Data not available | [8][9][10] |

| 4t | Data not available | Data not available | Data not available | [8][9][10] |

| CA-4 | 0.0028 | 0.0038 | 0.0009 | [12] |

Note: While the articles state that compounds 4h, 4s, and 4t potently inhibited cell survival, specific IC50 values are not provided in the abstracts. The full text would be needed for this data.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16][17]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HT-29, A-549)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-200 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow:

Caption: MTT Assay Experimental Workflow.

Potential Antibacterial Activity

Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity, showing promise against Gram-positive bacteria.[18][19][20][21][22]

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives

| Compound ID | S. aureus MIC (μg/mL) | S. pneumoniae MIC (μg/mL) | E. faecalis MIC (μg/mL) | Reference |

| 21b | Data not available in abstract | Data not available in abstract | Data not available in abstract | [18] |

| 21d | Data not available in abstract | Data not available in abstract | Data not available in abstract | [18] |

| 21e | Data not available in abstract | Data not available in abstract | Data not available in abstract | [18] |

| 21f | Data not available in abstract | Data not available in abstract | Data not available in abstract | [18] |

| 12e | - | - | - | [19][20] |

| Linezolid | 1-4 | 1-4 | 1-4 | [18] |

Note: The abstracts indicate strong antibacterial activity for compounds 21b, 21d, 21e, and 21f, and an MIC of 16 µg/mL against B. subtilis for compound 12e. Specific MIC values against the listed strains are not provided in the abstracts.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[23][24][25][26][27]

Materials:

-

Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Plate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add 50 μL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 μL per well. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Experimental Workflow:

Caption: Broth Microdilution Assay Workflow.

Synthetic Methodologies

The synthesis of this compound derivatives can be readily achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool.

Logical Relationship: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organohalide (in this case, a this compound derivative) and an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse libraries of pyridine derivatives.

Caption: Suzuki-Miyaura Coupling for Synthesis.

A general protocol for a Suzuki-Miyaura coupling reaction involving a 4-iodopyrazole is provided in the search results, which can be adapted for this compound.[28]

Conclusion

While direct biological data for this compound derivatives is scarce, the extensive research on structurally related pyridin-3-ol and substituted pyridine compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising anticancer and antibacterial activities. The synthetic tractability of the this compound scaffold, particularly through Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries for screening and lead optimization. This technical guide provides a foundational framework for researchers to embark on the exploration of this promising, yet underexplored, chemical space.

References

- 1. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. ABL1 Kinase Domain Mutation Analysis | MD Anderson Cancer Center [mdanderson.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents | Semantic Scholar [semanticscholar.org]

- 23. protocols.io [protocols.io]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. rr-asia.woah.org [rr-asia.woah.org]

- 28. benchchem.com [benchchem.com]

4-Iodopyridin-3-ol: An Overview of its Fundamental Molecular Properties

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the foundational physicochemical properties of novel compounds is paramount. This document provides a concise summary of the key molecular identifiers for 4-Iodopyridin-3-ol, a heterocyclic compound of interest in medicinal chemistry and materials science.

The structural and elemental composition of a molecule dictates its reactivity, interactions, and overall suitability for various applications. The molecular formula and weight are primary descriptors in this context.

| Property | Value |

| Molecular Formula | C5H4INO[1][2] |

| Monoisotopic Mass | 220.93376 Da[1] |

The molecular formula, C5H4INO, delineates the exact number of atoms of each element present in one molecule of the compound.[1][2] The monoisotopic mass provides a precise measure of the molecule's mass based on the most abundant isotopes of its constituent elements.[1] These fundamental data points are critical for a range of experimental and analytical procedures, including mass spectrometry, reaction stoichiometry, and the computational modeling of molecular behavior.

References

A Comprehensive Technical Guide to the Discovery and History of Substituted Pyridinols

For decades, the substituted pyridinol scaffold has been a cornerstone in medicinal chemistry and drug discovery, leading to the development of therapeutics for a wide range of diseases. This guide provides an in-depth exploration of the discovery, history, and key experimental data of prominent substituted pyridinols, tailored for researchers, scientists, and drug development professionals.

Pirfenidone: An Anti-Fibrotic Agent

Pirfenidone is a substituted pyridinol that has been approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its discovery and development represent a significant milestone in the management of fibrotic diseases.

Pirfenidone was first synthesized in the 1970s. Initial research explored its anti-inflammatory properties. However, its potent anti-fibrotic effects were later discovered, leading to its clinical development for IPF. It is believed to exert its therapeutic effects by reducing fibroblast proliferation, inhibiting the production of pro-fibrotic cytokines, and decreasing the production of extracellular matrix proteins.

| Parameter | Value | Cell Type/Model | Reference |

| Inhibition of TGF-β1-induced collagen synthesis (IC50) | 3.7 mM | Human lung fibroblasts (LL29) | |

| Inhibition of PDGF-induced fibroblast proliferation (IC50) | 0.5 - 1.0 mg/mL | Primary human lung fibroblasts | |

| Reduction of TNF-α production | Significant at 100 µg/mL | LPS-stimulated human PBMCs |

A common laboratory-scale synthesis of pirfenidone involves the reaction of 5-methyl-2-pyridone with iodobenzene in the presence of a copper catalyst.

Materials:

-

5-methyl-2-pyridone

-

Iodobenzene

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Hexane

Procedure:

-

A mixture of 5-methyl-2-pyridone (1.0 eq), iodobenzene (1.2 eq), and potassium carbonate (2.0 eq) is placed in a round-bottom flask.

-

Copper(I) iodide (0.1 eq) is added as a catalyst.

-

Anhydrous N,N-dimethylformamide (DMF) is added as the solvent.

-

The reaction mixture is heated to 120-130°C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure pirfenidone.

Pirfenidone is understood to modulate several key signaling pathways involved in fibrosis, primarily targeting the transforming growth factor-beta (TGF-β) pathway.

A Technical Guide to the Reactivity of the Iodine Atom in 4-Iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodopyridin-3-ol is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine core substituted with a hydroxyl group and a highly reactive iodine atom, makes it an invaluable precursor for the synthesis of complex molecular architectures. The strategic placement of the iodine at the C4 position allows for a wide range of functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the reactivity of this key iodine atom, complete with representative experimental protocols and quantitative data to inform synthetic strategies.

The reactivity of the carbon-iodine (C-I) bond in this compound is governed by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the C4 carbon, making the C-I bond susceptible to oxidative addition by palladium(0) catalysts. The adjacent hydroxyl group at the C3 position, being an electron-donating group through resonance, can modulate the electronic properties of the ring and influence the reaction kinetics.[1]

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C-I bond in this compound is exceptionally well-suited for palladium-catalyzed cross-coupling reactions. The bond energy trend for carbon-halogen bonds (C-I < C-Br < C-Cl) dictates that iodoarenes are the most reactive substrates for the initial oxidative addition step in the catalytic cycle, often allowing for milder reaction conditions.[1] The primary transformations facilitated by the iodine atom are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

A generalized workflow for these reactions is depicted below. It emphasizes the critical need for an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the C4 position, creating complex biaryl and vinyl-pyridine structures.

Quantitative Data

While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for the Suzuki coupling of analogous 4-iodopyrazole derivatives, which are expected to exhibit similar reactivity.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | ~90-98 |

| Thiophene-2-boronic Acid | XPhos Pd G2 (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 16 | ~80-92 |

| Vinylboronic acid pinacol ester | PdCl₂(dppf) (4) | - | K₂CO₃ | THF/H₂O | 70 | 6 | ~75-88 |

Note: Data is representative and compiled from protocols for structurally similar iodo-heterocycles.[2] Optimization is recommended for specific substrates.

Experimental Protocol

-

Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and a base such as K₃PO₄ (2.5 equiv).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with argon gas. Repeat this cycle three times.

-

Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.[2]

Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is invaluable for introducing alkynyl moieties onto the 4-position of the pyridinol core, which are versatile functional groups for further transformations or as key structural elements in pharmaceuticals and organic materials.[3]

Quantitative Data

The following table presents typical conditions for the Sonogashira coupling of 3-fluoro-4-iodopyridine, a close structural analog of this compound.

| Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 25 (RT) | 4 | ~90-97 |

| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | THF | 50 | 6 | ~88-95 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) + PPh₃ (4) | CuI (5) | Et₃N | Acetonitrile | 60 | 3 | ~92-99 |

| Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Piperidine | DMF | 25 (RT) | 8 | ~85-93 |

Note: Data is representative and compiled from protocols for 3-fluoro-4-iodopyridine.[3] Optimization is recommended for specific substrates.

Experimental Protocol

-

Setup: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon. Repeat this cycle three times.

-

Solvent and Reagents: Add an anhydrous, degassed solvent such as DMF or THF. Add an amine base (e.g., triethylamine, 3.0 equiv), followed by the dropwise addition of the terminal alkyne (1.2 equiv).

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-70 °C) for 2-8 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[4] This reaction is critical for synthesizing 4-amino-pyridin-3-ol derivatives, which are prevalent scaffolds in pharmaceuticals, particularly as kinase inhibitors. The choice of ligand is crucial for achieving high efficiency.[5]

Quantitative Data

The following table summarizes typical conditions for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives, which serve as a good proxy for the reactivity of this compound.

| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~85-95 |

| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~80-90 |

| Benzylamine | Pd₂(dba)₃ (2) | tBuDavePhos (5) | K₂CO₃ | Toluene | 100 | 16 | ~75-88 |

| N-Methylaniline | XPhos Pd G3 (1.5) | - | LHMDS | THF | 80 | 24 | ~70-85 |

Note: Data is representative and compiled from protocols for 4-iodopyrazole derivatives.[5] LHMDS = Lithium bis(trimethylsilyl)amide. Optimization is recommended for specific substrates.

Experimental Protocol

-

Setup: In a glovebox or under a strong flow of argon, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.

-

Inert Atmosphere: If not in a glovebox, seal the vial, then evacuate and backfill with argon three times.

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe, followed by the amine coupling partner (1.2 equiv).

-

Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 80-110 °C. Stir vigorously for 12-24 hours, monitoring by LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material via flash column chromatography.[1]

Catalytic Cycle

References

Solubility Profile of 4-Iodopyridin-3-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Iodopyridin-3-ol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its behavior in common laboratory solvents, detailed experimental protocols for solubility determination, and a workflow for solubility assessment.

Executive Summary

Predicted Solubility of this compound

Based on the structural features of this compound (a pyridine ring with a hydroxyl group and an iodine atom), it is predicted to be soluble in a range of polar solvents. The hydroxyl group suggests potential for hydrogen bonding, enhancing solubility in protic solvents, while the polar nature of the pyridine ring and the iodine atom contribute to its solubility in polar aprotic solvents.

The solubility of its structural analogs provides further insight:

-

3-Hydroxypyridine is reported to be soluble in water, alcohol, and acetone, and slightly soluble in ether and benzene.[1][2] It has a measured water solubility of 33 g/L.[3]

This information suggests that this compound is likely to exhibit good solubility in polar protic solvents like water, ethanol, and methanol, and polar aprotic solvents such as DMSO and DMF. Its solubility is expected to be lower in non-polar solvents.

Table 1: Predicted and Inferred Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility of this compound | Rationale/Analog Data |

| Water | Polar Protic | Soluble | 3-Hydroxypyridine is soluble (33g/L).[3] |

| Ethanol | Polar Protic | Soluble | 3-Hydroxypyridine is soluble.[1][2] |

| Methanol | Polar Protic | Soluble | 3-Hydroxypyridine and 4-Iodopyridine are soluble.[1][2][4][5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Often used as a stock solution solvent for similar compounds.[7][8][9] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Frequently used in reactions involving this compound. |

| Acetone | Polar Aprotic | Soluble | 3-Hydroxypyridine is soluble.[1][2] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | General-purpose solvent for polar molecules. |

| Ethyl Acetate | Moderately Polar | Slightly Soluble to Insoluble | Lower polarity compared to alcohols and water. |

| Dichloromethane (DCM) | Non-polar | Likely Insoluble | Used for extraction of similar compounds from aqueous solutions.[4] |

| Chloroform | Non-polar | Likely Insoluble | Similar polarity to DCM. |

| Hexane/Heptane | Non-polar | Insoluble | Used as an anti-solvent or for purification by precipitation.[4] |

Experimental Protocols for Solubility Determination

For definitive solubility data, experimental determination is essential. The following are standard protocols for measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[10][11] The shake-flask method is the gold standard for this measurement.[12]

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at a given temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound into a vial. The excess solid is crucial to ensure saturation.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Cap the vial securely and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (usually in DMSO).[7][13] This method is high-throughput and commonly used in early drug discovery.[8][9]

Objective: To assess the tendency of this compound to precipitate out of a supersaturated aqueous solution.

Materials:

-

This compound stock solution (e.g., 10-20 mM in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Plate shaker

-

Nephelometer or a plate reader with UV-Vis capabilities

Procedure (Nephelometric Method):

-

Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution to the buffer in the wells to create a range of concentrations.

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed (indicating precipitation) is the kinetic solubility.[8]

Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the thermodynamic solubility of a compound like this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Iodopyridine | 15854-87-2 [chemicalbook.com]

- 5. 4-Iodopyridine CAS#: 15854-87-2 [m.chemicalbook.com]

- 6. 4-Iodopyridine | 15854-87-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. asianpubs.org [asianpubs.org]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Iodopyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-iodopyridin-3-ol as a key intermediate in various palladium-catalyzed cross-coupling reactions. The resulting 4-substituted pyridin-3-ol scaffolds are of significant interest in medicinal chemistry due to their presence in a range of biologically active compounds.

The functionalization of the pyridine ring is a critical aspect of drug discovery and development.[1] Palladium-catalyzed cross-coupling reactions offer a versatile and powerful toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position of the pyridin-3-ol core.[1] This allows for the synthesis of diverse libraries of compounds for screening and lead optimization. The reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations.[1]

I. Suzuki-Miyaura Coupling: Synthesis of 4-Arylpyridin-3-ols

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the synthesis of 4-arylpyridin-3-ols, a class of compounds with recognized biological activities, including potential as anticancer agents through the inhibition of tubulin polymerization.

Application Notes:

4-Arylpyridine derivatives are key substructures in many active pharmaceutical ingredients (APIs).[2] The synthesis of 4-arylpyridin-3-ols via Suzuki-Miyaura coupling provides access to compounds that can be further elaborated or screened for various biological activities. For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. While not directly involving pyridin-3-ols, this highlights a potential application for the synthesized compounds.

Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Pyridines

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85 | N/A |

| 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 92 | N/A |

| 2,6-Dihalogenated-3-hydroxypyridines | Various arylboronic acids | PdCl₂(PPh₃)₂ (5) | - | KHCO₃ | DMF/H₂O (4:1) | 110 | - | Good to Excellent | [3] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common literature practices for the Suzuki-Miyaura coupling of iodopyridines.[4]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and if required, a ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

II. Sonogashira Coupling: Synthesis of 4-Alkynylpyridin-3-ols

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5] This reaction allows for the introduction of an alkynyl moiety at the 4-position of pyridin-3-ol.

Application Notes:

Alkynyl-substituted heterocycles are valuable intermediates in organic synthesis and can exhibit a range of biological activities.[6] For example, certain 4-alkynyl-quinoline derivatives have been identified as potent PI3K/mTOR dual inhibitors, which are key targets in cancer therapy. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making inhibitors of this pathway attractive as anticancer agents. The 4-alkynylpyridin-3-ols synthesized via the Sonogashira coupling could serve as precursors for novel kinase inhibitors.

Quantitative Data for Sonogashira Coupling of Halogenated Pyridines

The following table presents typical reaction conditions for the Sonogashira coupling of various iodinated and brominated pyridines. These conditions can be adapted for this compound.

| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Fluoro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N (2) | THF | 65 | 4 | 90 | N/A |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High | [7] |

| 3-Iodopyridine | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (1.5) | DMF | 80 | 6 | 88 | N/A |

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of iodo-heterocycles.[6]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Base Addition: Add a degassed solvent such as DMF or THF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or heat to 50-100 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential point of inhibition.

III. Buchwald-Hartwig Amination: Synthesis of 4-Aminopyridin-3-ols

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[8] It allows for the coupling of aryl halides with a wide range of amines. In the context of this compound, this reaction provides access to 4-aminopyridin-3-ol derivatives.

Application Notes:

4-Aminopyridine and its derivatives are known to be biologically active, with some acting as potassium channel blockers.[9] For example, 4-aminopyridine (dalfampridine) is an approved drug for improving walking in patients with multiple sclerosis.[10] It is believed to work by blocking potassium channels in demyelinated axons, thereby restoring nerve conduction. The synthesis of novel 4-aminopyridin-3-ol derivatives could lead to new therapeutic agents for neurological disorders.

Quantitative Data for Buchwald-Hartwig Amination of Halogenated Pyridines

The following table provides examples of Buchwald-Hartwig amination reactions with various halogenated pyridines, which can serve as a guide for the amination of this compound.

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodopyridine | p-Chloroaniline | Ni(acac)₂ (1) | - | K₃PO₄ (3) | - | - | - | High | [11] |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 100 | 18 | 85 | N/A |

| 3-Iodopyridine | Pyridin-3-amine | Ni(acac)₂ (1.5) | - | K₃PO₄ (3) | - | - | - | 83 | [12] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.[1][8]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the residue by silica gel chromatography.

Caption: Mechanism of action of 4-aminopyridine derivatives as potassium channel blockers.

IV. Heck Reaction: Synthesis of 4-Alkenylpyridin-3-ols

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[13] This reaction can be used to introduce a variety of alkenyl groups at the 4-position of this compound.

Application Notes:

Substituted olefins are important structural motifs in many biologically active compounds and natural products.[14] The Heck reaction provides a powerful method for their synthesis. The resulting 4-alkenylpyridin-3-ols can serve as versatile intermediates for further synthetic transformations or be evaluated for their own biological properties.

Quantitative Data for Heck Reaction of Halogenated Aromatics